![molecular formula C22H29N3O4 B11165427 N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine](/img/structure/B11165427.png)
N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine
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Overview
Description
4-METHYL-2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PENTANOIC ACID is a complex organic compound with a unique structure that includes a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PENTANOIC ACID typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst.
Formation of the Final Product: The final step involves the coupling of the quinazolinone derivative with 4-methyl-2-pentanoic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-METHYL-2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PENTANOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The quinazolinone moiety is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Sodium 4-methyl-2-oxovalerate
Uniqueness
What sets 4-METHYL-2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PENTANOIC ACID apart is its combination of a quinazolinone core with a cyclohexyl group and a pentanoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H29N3O4 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H29N3O4/c1-14(2)11-19(22(28)29)24-20(26)16-9-7-15(8-10-16)12-25-13-23-18-6-4-3-5-17(18)21(25)27/h3-6,13-16,19H,7-12H2,1-2H3,(H,24,26)(H,28,29)/t15?,16?,19-/m0/s1 |
InChI Key |
MVJMLJLSYBIQBG-RJYAGPCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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